![molecular formula C18H27BrN2O2 B2755699 tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate CAS No. 1286275-89-5](/img/structure/B2755699.png)
tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate” is a chemical compound with the molecular formula C18H27BrN2O2 . It is produced by KISHIDA CHEMICAL CO., LTD .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-6-4-5-7-16(15)19/h4-7,14H,8-13H2,1-3H3,(H,20,22) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 383.33 . The compound should be stored in a refrigerated environment .科学的研究の応用
Synthesis of Pharmacologically Active Compounds
A pivotal aspect of research on tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate involves its role in the synthesis of pharmacologically active compounds. For instance, it serves as a critical intermediate or reactant in the synthesis of compounds with potential therapeutic applications, including kinase inhibitors and anticancer agents. The innovative synthetic routes often employ this compound for the formation of complex molecular architectures, demonstrating its versatility in drug discovery and development processes (Chung et al., 2006; Zhang et al., 2018).
Chemical Synthesis and Methodology
Research also delves into the development of novel chemical synthesis methodologies and the exploration of this compound’s reactivity. These studies aim to enhance the efficiency of synthetic processes, yielding key insights into the compound’s behavior under various chemical conditions. This includes investigations into diastereoselective reactions, the formation of macrocyclic compounds, and the synthesis of chelating agents, underscoring the compound’s utility in complex chemical transformations (McMurry et al., 1992; Csatayová et al., 2011).
Mechanistic and Kinetic Studies
Further research explores the mechanistic and kinetic aspects of reactions involving this compound. These studies provide valuable information on the compound's behavior in various chemical environments, contributing to a deeper understanding of its reactivity and potential applications in synthesis (Ziyang et al., 2001).
Development of New Materials
Research on this compound extends to its potential use in developing new materials, such as polymer stabilizers. These applications highlight the compound's utility beyond pharmaceuticals, demonstrating its versatility in various scientific and industrial fields (Yachigo et al., 1988).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
作用機序
Mode of Action
It is known that carbamates, a class of compounds to which this molecule belongs, typically act by interacting with their targets and inducing conformational changes. These changes can affect the target’s function, potentially leading to various downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
特性
IUPAC Name |
tert-butyl N-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-6-4-5-7-16(15)19/h4-7,14H,8-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTODVJVFGIOOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
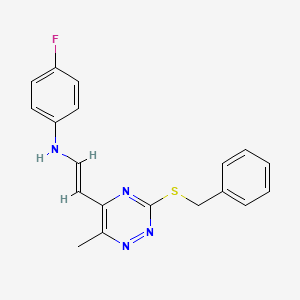
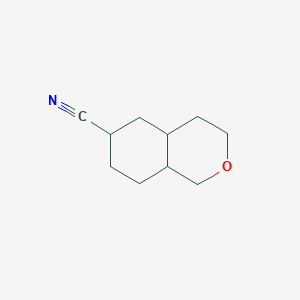
![Methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2755620.png)
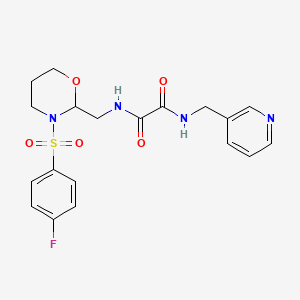
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2755623.png)
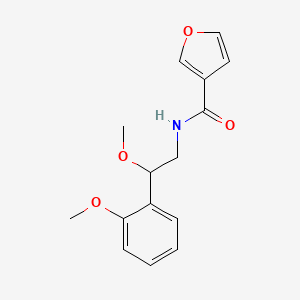
![3-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2755626.png)
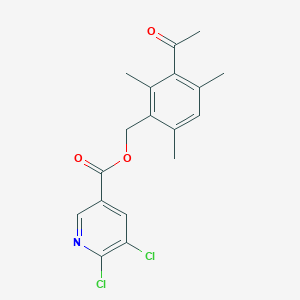
![N-(3-chloro-4-methylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755628.png)
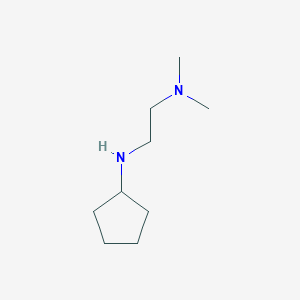
![3-Methoxy-N-methyl-N-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2755632.png)
![N-benzyl-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2755634.png)
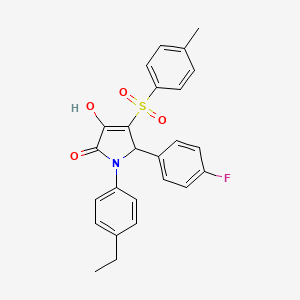
![2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2755639.png)
